2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound characterized by its unique structure, which includes a bromine and two chlorine atoms attached to a phenyl ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the preparation of the 2-bromo-4,5-dichlorophenyl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dichlorophenyl sulfonyl chloride: A precursor in the synthesis of the target compound.
Sulfonyl piperazine derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15BrCl2N2O3S |
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Molecular Weight |
418.1 g/mol |
IUPAC Name |
2-[4-(2-bromo-4,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15BrCl2N2O3S/c13-9-7-10(14)11(15)8-12(9)21(19,20)17-3-1-16(2-4-17)5-6-18/h7-8,18H,1-6H2 |
InChI Key |
FEXDXHXPCOTDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
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